molecular formula C7H6BrN3 B12846215 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine

Cat. No.: B12846215
M. Wt: 212.05 g/mol
InChI Key: KNOHQTXZRDQTIN-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by its fused imidazole and pyridine rings, with a bromine atom at the 5-position and a methyl group at the 1-position. Imidazopyridines are known for their diverse biological activities and are used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization to form the imidazopyridine core . The bromine atom is then introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) under mild conditions .

Industrial Production Methods

Industrial production of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in Suzuki cross-coupling reactions.

    Base (e.g., Potassium Carbonate): Used in substitution reactions to deprotonate nucleophiles.

Major Products

    Substituted Imidazopyridines: Formed through substitution reactions.

    Fused Ring Systems: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or receptors by binding to their active sites. This binding can lead to the modulation of signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the methyl group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-1-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3

InChI Key

KNOHQTXZRDQTIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=N2)Br

Origin of Product

United States

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